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Compound of Interest

Compound Name: Divinyl sulfide

Cat. No.: B1213866 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of

divinyl sulfide (C₄H₆S). The information is compiled from experimental data reported in the

literature and supplemented with established computational estimation methods to present a

complete thermochemical profile. This document is intended to serve as a valuable resource

for professionals in research, science, and drug development who require accurate

thermochemical data for this compound.

Core Thermochemical Data
The experimentally determined and estimated thermochemical properties of divinyl sulfide are

summarized in the tables below. These values are crucial for understanding the energetic

stability and reactivity of the molecule.

Table 1: Enthalpy and Gibbs Free Energy of Formation
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Property Phase Value Units Source

Standard

Enthalpy of

Formation (ΔfH°)

Gas 106.00 ± 4.00 kJ/mol NIST

Standard

Enthalpy of

Formation (ΔfH°)

Liquid 67.70 ± 3.00 kJ/mol NIST

Standard Gibbs

Free Energy of

Formation (ΔfG°)

Gas 191.60 kJ/mol
Joback

(Calculated)[1]

Table 2: Entropy and Heat Capacity

Property Phase Value Units Source

Standard Molar

Entropy (S°)
Gas Estimated J/mol·K

Benson Group

Additivity

Ideal Gas Heat

Capacity (Cp)
Gas Estimated J/mol·K Joback Method

Note: Experimental values for standard molar entropy and heat capacity are not readily

available in the reviewed literature. The values presented here are estimates based on

established computational methods.

Table 3: Phase Change and Other Properties

Property Value Units Source

Enthalpy of

Vaporization (ΔvapH°)
38.30 ± 0.70 kJ/mol NIST

Ionization Energy (IE) 8.25 ± 0.01 eV NIST

Experimental and Computational Protocols
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A critical aspect of utilizing thermochemical data is understanding the methodologies through

which they were obtained. This section details both the experimental techniques for

determining the enthalpy of formation and the computational methods used to estimate other

key thermochemical parameters.

Experimental Determination of Enthalpy of Formation:
Combustion Calorimetry
The standard enthalpy of formation of divinyl sulfide was experimentally determined using

combustion calorimetry.[2] This technique involves the complete combustion of a known mass

of the substance in a high-pressure oxygen atmosphere within a sealed container known as a

bomb calorimeter.

General Protocol for Organosulfur Compounds:

Sample Preparation: A precise mass of high-purity divinyl sulfide is encapsulated in a

combustible container, often a gelatin capsule or placed in a crucible made of a material like

platinum.

Bomb Setup: The sample is placed inside the combustion bomb, and a fuse wire is

positioned to ensure ignition. A small, known amount of water is typically added to the bomb

to saturate the internal atmosphere with water vapor, simplifying the final state corrections.

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30

atm to ensure complete combustion.

Calorimeter Assembly: The sealed bomb is submerged in a known volume of water in a well-

insulated outer container (the calorimeter jacket). The temperature of the water is monitored

with a high-precision thermometer.

Ignition and Data Acquisition: The sample is ignited by passing an electric current through

the fuse wire. The temperature of the surrounding water is recorded at regular intervals

before, during, and after the combustion reaction until a steady final temperature is reached.

Data Analysis: The heat released by the combustion reaction is absorbed by the bomb and

the surrounding water, causing a temperature rise. The heat capacity of the calorimeter

system is determined by calibrating it with a substance of known heat of combustion, such
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as benzoic acid. The heat of combustion of the sample is then calculated from the observed

temperature change and the calorimeter's heat capacity.

Corrections: Corrections are applied for the heat of combustion of the fuse wire and any

auxiliary materials, as well as for the formation of nitric acid (from residual nitrogen in the

bomb) and sulfuric acid (from the sulfur in the sample).

Calculation of Enthalpy of Formation: The standard enthalpy of formation of divinyl sulfide
is then calculated from its standard enthalpy of combustion using Hess's Law, along with the

known standard enthalpies of formation of the combustion products (CO₂, H₂O, and SO₂).

Computational Estimation of Thermochemical
Properties
Due to the lack of readily available experimental data for all thermochemical properties of

divinyl sulfide, computational methods provide valuable estimations.

The Benson group additivity method is an empirical approach used to estimate the

thermochemical properties of molecules by summing the contributions of their constituent

functional groups. The standard molar entropy (S°) of divinyl sulfide can be estimated using

this method. The molecule is dissected into groups, and the known entropy contribution of each

group is summed to obtain the total molar entropy of the molecule.

The Joback method is another group contribution method used to estimate various

thermophysical properties, including the ideal gas heat capacity (Cp). Similar to the Benson

method, the molecule is broken down into its fundamental groups, and the temperature-

dependent heat capacity is calculated by summing the contributions of these groups using a

polynomial expression.

Synthesis of Divinyl Sulfide
The primary industrial synthesis of divinyl sulfide involves the reaction of acetylene with

hydrogen sulfide.[3] This process can be visualized as a two-step nucleophilic addition.
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Synthesis of Divinyl Sulfide

Step 1: Formation of Vinylthiol

Step 2: Formation of Divinyl Sulfide

Hydrogen Sulfide (H₂S)

Hydrosulfide Ion (HS⁻)

+ Base

Acetylene (C₂H₂)

Vinylthiol (Intermediate)

Acetylene (C₂H₂)

Divinyl Sulfide

Nucleophilic Attack

Vinylthiolate Anion (Intermediate)

+ Base

Nucleophilic Attack

Base (e.g., OH⁻)

Click to download full resolution via product page

Synthesis of divinyl sulfide from hydrogen sulfide and acetylene.
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The reaction proceeds via the initial deprotonation of hydrogen sulfide by a base to form the

hydrosulfide anion, a potent nucleophile. This anion then attacks one of the carbon atoms of

the acetylene triple bond. A subsequent protonation step yields the intermediate vinylthiol. The

vinylthiol is then deprotonated again by the base to form the vinylthiolate anion, which in turn

acts as a nucleophile, attacking a second molecule of acetylene to form the final product,

divinyl sulfide, after a final protonation step.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1213866#thermochemical-data-for-divinyl-sulfide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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